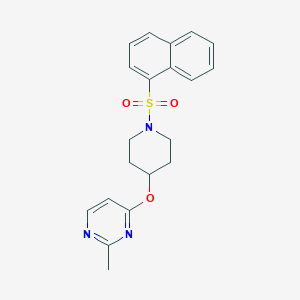
2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure, pharmacological properties, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2097930-85-1 |
The compound features a pyrimidine ring substituted with a naphthalenesulfonyl-piperidine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, a study highlighted the in vitro antimicrobial evaluation of various derivatives, with some showing minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Compounds containing piperidine and sulfonamide functionalities have been associated with various anticancer activities. For example, the presence of the piperidine ring has been linked to enhanced cytotoxic effects in cancer cell lines . The structure's ability to interact with cellular targets suggests a mechanism that may inhibit tumor growth.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms and efficacy of this compound.
- Study on Antimicrobial Efficacy :
- Anticancer Research :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that this compound may interfere with bacterial communication and colonization processes .
Eigenschaften
IUPAC Name |
2-methyl-4-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-21-12-9-20(22-15)26-17-10-13-23(14-11-17)27(24,25)19-8-4-6-16-5-2-3-7-18(16)19/h2-9,12,17H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKIBRKXGULCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














